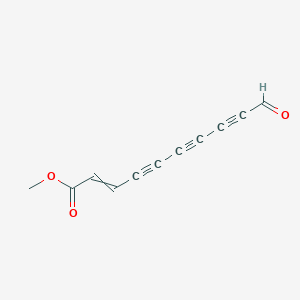
Methyl 10-oxodec-2-ene-4,6,8-triynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-oxodec-2-ene-4,6,8-triynoate is an organic compound with the molecular formula C11H6O3 It is a member of the acetylenic fatty esters and is characterized by the presence of multiple triple bonds and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-oxodec-2-ene-4,6,8-triynoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dec-2-ene-4,6,8-triynoic acid derivative, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-oxodec-2-ene-4,6,8-triynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 10-oxodec-2-ene-4,6,8-triynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 10-oxodec-2-ene-4,6,8-triynoate involves its interaction with specific molecular targets. The compound’s multiple triple bonds and ester group allow it to participate in various chemical reactions, potentially affecting biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-decene-4,6,8-triynoate: Similar structure but lacks the oxo group.
Dehydromatricaria ester: Another acetylenic fatty ester with similar reactivity.
Uniqueness
Methyl 10-oxodec-2-ene-4,6,8-triynoate is unique due to the presence of the oxo group, which imparts different chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in specific research and industrial applications where these properties are desired.
Properties
CAS No. |
62796-57-0 |
|---|---|
Molecular Formula |
C11H6O3 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
methyl 10-oxodec-2-en-4,6,8-triynoate |
InChI |
InChI=1S/C11H6O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h7,9-10H,1H3 |
InChI Key |
ANFIFVFBBSFUNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC#CC#CC#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















